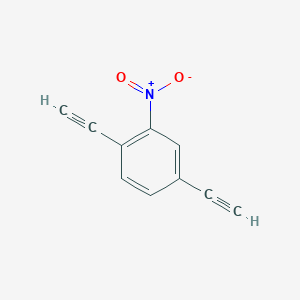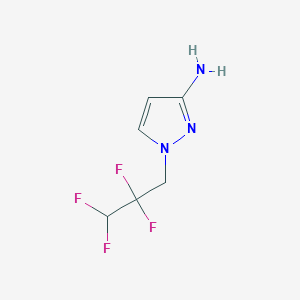
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a brominated pyrazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves multi-step organic synthesis One common method starts with the bromination of 1-methyl-1H-pyrazole to introduce the bromine atom at the 4-position This is followed by the alkylation of the brominated pyrazole with a suitable alkylating agent to form the desired propanoic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can produce hydroxylated, thiolated, or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its brominated pyrazole ring is particularly useful for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it a valuable intermediate in the production of high-performance materials and bioactive compounds.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
Compared to its analogs, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and potential therapeutic applications.
特性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1 |
InChIキー |
ZALWLYUPKJZPGE-YFKPBYRVSA-N |
異性体SMILES |
CN1C(=C(C=N1)Br)[C@H](CC(=O)O)N |
正規SMILES |
CN1C(=C(C=N1)Br)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)



![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)



![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)



